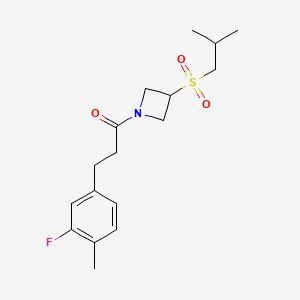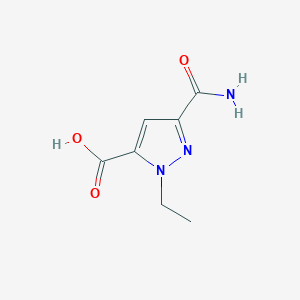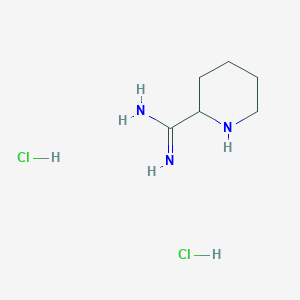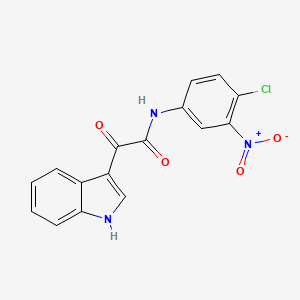
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as CNIOA, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. It is a synthetic compound that has been synthesized through multiple methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of CNIOA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, and to inhibit the activation of NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
CNIOA has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. It has also been shown to inhibit the growth of tumor xenografts in animal models and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
CNIOA has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for various targets. However, it also has some limitations, including its potential toxicity and the need for careful handling and purification steps to obtain pure CNIOA.
将来の方向性
There are several future directions for research on CNIOA, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the exploration of its mechanism of action and potential targets. Additionally, the development of CNIOA derivatives with improved properties and reduced toxicity could lead to the discovery of novel therapeutic agents.
合成法
CNIOA can be synthesized through multiple methods, including the reaction of 4-chloro-3-nitroaniline with indole-3-carboxaldehyde in the presence of acetic anhydride, followed by the reaction with acetyl chloride. Another method involves the reaction of 4-chloro-3-nitroaniline with indole-3-carboxylic acid in the presence of acetic anhydride, followed by the reaction with oxalyl chloride. Both methods require careful handling and purification steps to obtain pure CNIOA.
科学的研究の応用
CNIOA has been extensively studied for its potential in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, CNIOA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. In neuroprotection, CNIOA has been shown to protect against oxidative stress and reduce inflammation in the brain, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory activity, CNIOA has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-12-6-5-9(7-14(12)20(23)24)19-16(22)15(21)11-8-18-13-4-2-1-3-10(11)13/h1-8,18H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHWZTYFJDPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



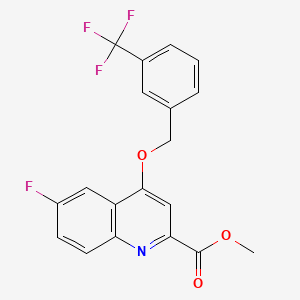
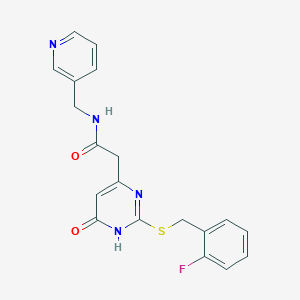
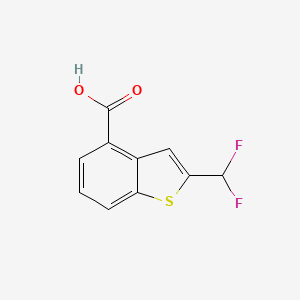
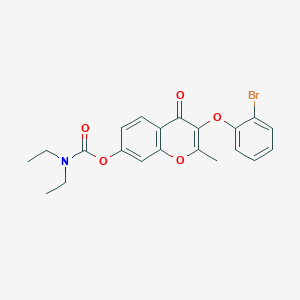
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2948303.png)
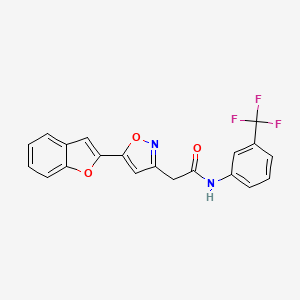
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)
